N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide
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Overview
Description
N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide is a synthetic organic compound that features a benzofuran ring, a phenyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, such as the inhibition of cancer cell proliferation or the disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
- 2-(4-benzyloxy-3-methoxyphenyl)-5-(3-benzyloxypropyl)-7-methoxybenzofuran-3-carbaldehyde
- (E)-3-(7-(benzyloxy)-2-(3,4-bis(benzyloxy)phenyl)benzo[b]furan-4-yl)acrylic acid .
Uniqueness
N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C24H21NO2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide |
InChI |
InChI=1S/C24H21NO2/c1-2-21(17-8-4-3-5-9-17)24(26)25-20-14-12-18(13-15-20)23-16-19-10-6-7-11-22(19)27-23/h3-16,21H,2H2,1H3,(H,25,26) |
InChI Key |
CLIBUSQNMXYUIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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